molecular formula C19H18ClN3O2S B2750179 N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide CAS No. 854004-01-6

N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide

Cat. No. B2750179
CAS RN: 854004-01-6
M. Wt: 387.88
InChI Key: QXHVPXKCJISFLG-UHFFFAOYSA-N
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Description

N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide is a benzamide derivative. Benzamides are a class of organic compounds containing a benzene ring linked to an amide functional group .


Synthesis Analysis

The synthetic route for this compound involves the condensation of 5-(3-chlorobenzyl)thiazol-2-amine with 3-methoxyaniline followed by acetylation of the resulting amine group with acetic anhydride or acetyl chloride. The reaction proceeds under appropriate conditions, and purification yields the target compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, a chlorobenzyl group, a methoxyphenyl group, and an acetamide moiety. The thiazole ring contributes to its biological activity .


Chemical Reactions Analysis

This compound may undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Further studies are needed to explore its reactivity and potential transformations .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Spectroscopic Data: NMR, IR, and mass spectrometry data can provide insights into its structure .

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability
One significant area of research involving compounds similar to N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide focuses on their structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Studies have investigated various heterocycles to improve metabolic stability, highlighting the importance of modifying the benzothiazole ring to reduce metabolic deacetylation, a common challenge with these compounds (Stec et al., 2011).

Coordination Chemistry and Ligand Design
Another research application is in coordination chemistry, where similar compounds serve as ligands for metal complexes. For instance, non-symmetrical compartmental ligands derived from acetazolamide have been designed, displaying unique coordination properties with cobalt(III) ions, which could be explored for catalytic, material science, or medicinal applications (Crane et al., 2004).

Herbicide Action Mechanism and Inhibition
Research has also delved into chloroacetamide herbicides, exploring their mechanism of action and inhibition effects on fatty acid synthesis in plants. This research provides insights into the environmental and agricultural impacts of chloroacetamide compounds, which share structural similarities with this compound (Weisshaar & Böger, 1989).

Antitumor Activity
The antitumor activity of benzothiazole derivatives, including compounds with structural similarities to the specified chemical, has been evaluated against a range of human tumor cell lines. This research underscores the potential of such compounds in developing new anticancer drugs, highlighting their significance in medicinal chemistry (Yurttaş et al., 2015).

Antimicrobial and Anti-Inflammatory Applications
Moreover, similar compounds have been synthesized and assessed for their antimicrobial and anti-inflammatory activities, indicating the broader pharmacological potential of these chemical structures. Such studies are crucial for the discovery of new therapeutic agents with improved efficacy and reduced side effects (Sunder & Maleraju, 2013).

Mechanism of Action

The precise mechanism of action for N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide remains to be fully elucidated. It is essential to investigate its interactions with cellular targets, receptors, and enzymes to understand its pharmacological effects .

Safety and Hazards

Safety data for N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide are limited. Researchers should handle it with caution, following standard laboratory safety protocols. Assess its toxicity, mutagenicity, and environmental impact before further development .

Future Directions

  • Formulation : Develop suitable drug delivery systems .

properties

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-16-7-3-6-15(10-16)21-12-18(24)23-19-22-11-17(26-19)9-13-4-2-5-14(20)8-13/h2-8,10-11,21H,9,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHVPXKCJISFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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